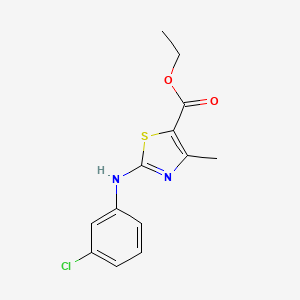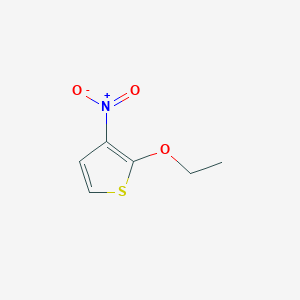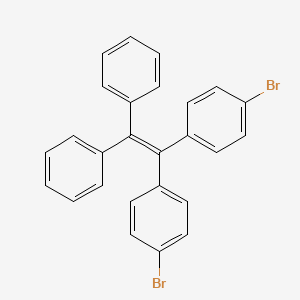
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
Overview
Description
“4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” is a chemical compound with the molecular formula C26H18Br2 . It is also known by other names such as 1,1-diphenyl-2,2-di(p-bromophenyl)ethylene .
Molecular Structure Analysis
The molecular structure of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” consists of two bromobenzene groups attached to a diphenylethene core . The InChI code for this compound is 1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” include a molecular weight of 490.24 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Electrochemical Reduction Studies
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) and its derivatives have been a subject of study in electrochemical reduction processes. Mubarak et al. (2006) demonstrated the reduction of similar compounds, providing insights into the mechanistic aspects and the formation of various products during the reduction process (Mubarak, Gach, & Peters, 2006).
Synthesis and Optical Properties
The synthesis and optical properties of poly(p-phenylenevinylene)s bearing tetraphenylthiophene or dibenzothiophene moieties, which are related to 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene), have been explored. These studies focus on the solubility, luminescence, and electroluminescence properties of the synthesized polymers, providing valuable information for potential applications in optoelectronics (Mikroyannidis, Spiliopoulos, Kulkarni, & Jenekhe, 2004).
Synthesis and Structural Analysis
Research has also been conducted on the facile synthesis and X-ray structural analysis of compounds related to 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene). Cheng et al. (2003) reported the preparation of certain functionalized naphthacenes through palladium-catalyzed dehydrohalogenation, highlighting the versatility and potential applications of these compounds in material science (Cheng, Höger, & Fenske, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.
Biochemical Pathways
Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.
Result of Action
Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.
Properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLSAYXQSMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B3158530.png)
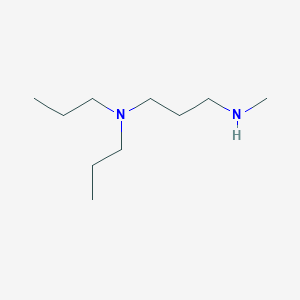
![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

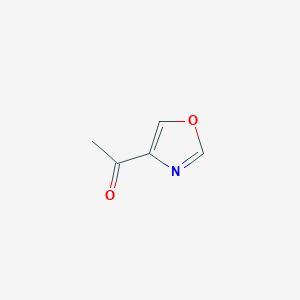


![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
